Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is a chemical compound with the molecular formula C13H14Cl2N2O4 and a molecular weight of 333.174 g/mol . It is a derivative of malonic acid and contains a pyridine ring substituted with chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate typically involves the reaction of diethyl malonate with 2,6-dichloro-3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aminopyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under acidic or basic conditions, the compound can undergo decarboxylation to form simpler products.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in the synthesis of the compound.
Hydrochloric Acid: Used for hydrolysis reactions.
Heat: Applied during decarboxylation reactions.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and decarboxylated derivatives.
Scientific Research Applications
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl (2-pyridylaminomethylene)malonate: A related compound with a pyridine ring but without chlorine substitutions.
Diethyl (6-amino-2-pyridylaminomethylene)malonate: Another derivative with an amino group on the pyridine ring.
Uniqueness
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is unique due to the presence of chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
CAS No. |
139087-02-8 |
---|---|
Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
diethyl 2-[[(2,6-dichloropyridin-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)8(13(19)21-4-2)7-16-9-5-6-10(14)17-11(9)15/h5-7,16H,3-4H2,1-2H3 |
InChI Key |
HAWCRNYPYOYBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.